molecular formula C22H15N3Na2O9S2 B13763756 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 6846-21-5

1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt

Cat. No.: B13763756
CAS No.: 6846-21-5
M. Wt: 575.5 g/mol
InChI Key: RDATXYOAATWVCR-UHFFFAOYSA-L
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Description

1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with sulfonic acid groups, an acetylamino group, and an amino group. The disodium salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps. One common method includes the sulfonation of anthracene, followed by nitration and reduction to introduce the amino groups. The acetylamino group is then introduced through acetylation reactions. The final step involves the conversion to the disodium salt form to enhance solubility .

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfonation and nitration reactors, followed by reduction and acetylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracenes and quinones, which have applications in dye synthesis and as intermediates in organic synthesis .

Scientific Research Applications

1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar in structure but lacks the acetylamino and amino groups.

    2-Anthracenedisulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt: Similar but with different substitution patterns

Uniqueness

1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both acetylamino and amino groups, along with the disodium salt form, enhances its solubility and reactivity, making it suitable for a wide range of applications .

Properties

6846-21-5

Molecular Formula

C22H15N3Na2O9S2

Molecular Weight

575.5 g/mol

IUPAC Name

disodium;8-(4-acetamidoanilino)-5-amino-9,10-dioxoanthracene-1,6-disulfonate

InChI

InChI=1S/C22H17N3O9S2.2Na/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)22(28)17-13(21(19)27)3-2-4-15(17)35(29,30)31;;/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

RDATXYOAATWVCR-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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